1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
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Description
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly referred to as DFP-10917 and is a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DFP-10917 has been widely studied for its potential applications in cancer therapy and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- The cyclocondensation reaction involving 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea has been explored to synthesize novel series of pyrimidinones, indicating a method for creating derivatives of the subject compound (Bonacorso et al., 2003).
- Research on non-racemic atropisomeric (thio)ureas has shown their application as neutral enantioselective anion receptors for amino-acid derivatives, providing insights into their structural and functional versatility (Roussel et al., 2006).
Antipathogenic Activity
- Studies on new thiourea derivatives have demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating the compound's potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Interaction with Fluoride
- The nature of urea-fluoride interaction through hydrogen bonding, leading to proton transfer, has been investigated, shedding light on the chemical behavior of such compounds in the presence of fluoride ions (Boiocchi et al., 2004).
Insecticidal Applications
- The insecticidal effect of urea derivatives, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea (diflubenzuron), through the inhibition of chitin synthesis in larvae, illustrates a potential application of similar compounds in pest control (Deul et al., 1978).
Solar Cells
- Cyclic thiourea/urea functionalized dyes based on triphenylamine have been developed for high-performance dye-sensitized solar cells, demonstrating the compound's utility in enhancing photovoltaic performance (Wu et al., 2013).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2OS/c1-15(2,10-6-7-21-8-10)9-18-14(20)19-13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCEIIARWAFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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